1,5-Diphenyl-1,4-pentadiyn-3-one: Structural Dynamics, Synthesis, and Advanced Applications in Synthetic and Polymer Chemistry
1,5-Diphenyl-1,4-pentadiyn-3-one: Structural Dynamics, Synthesis, and Advanced Applications in Synthetic and Polymer Chemistry
Executive Summary
1,5-Diphenyl-1,4-pentadiyn-3-one (commonly known as bis(phenylethynyl) ketone) is a highly reactive, cross-conjugated diynone. Its unique electronic architecture—characterized by two sp-hybridized alkynes flanking a central electron-withdrawing carbonyl—makes it a privileged scaffold in organic synthesis, heterocyclic drug development, and materials science. This technical guide provides an authoritative analysis of its physicochemical properties, synthetic methodologies, mechanistic reactivity, and advanced applications as a photoinitiator in polymer chemistry.
Physicochemical Profiling & Structural Dynamics
The chemical behavior of 1,5-diphenyl-1,4-pentadiyn-3-one is dictated by its cross-conjugated system. The central carbonyl group strongly polarizes the adjacent alkyne π -bonds, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[1]. This electronic configuration renders the β -carbons highly electrophilic and exceptionally susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of 1,5-Diphenyl-1,4-pentadiyn-3-one
| Property | Value |
| IUPAC Name | 1,5-diphenylpenta-1,4-diyn-3-one |
| CAS Number | 15814-30-9 |
| Molecular Formula | C₁₇H₁₀O |
| Molecular Weight | 230.26 g/mol |
| XLogP3 | 5.3 |
| Topological Polar Surface Area (TPSA) | 17.1 Ų |
| Exact Mass | 230.07316 Da |
(Data sourced from PubChem CID 152118[2])
Synthetic Methodology: The Grignard-Oxidation Route
The most reliable and scalable method for synthesizing symmetric diynones avoids transition-metal-catalyzed cross-couplings (which risk Glaser homocoupling side reactions) in favor of a classic Grignard addition followed by oxidation[1].
Protocol 1: Step-by-Step Synthesis of 1,5-Diphenyl-1,4-pentadiyn-3-one
Objective: To synthesize the diynone via the intermediate 1,5-diphenyl-1,4-pentadiyn-3-ol. Rationale: Using ethyl formate with two equivalents of phenylethynylmagnesium bromide ensures the symmetric formation of the secondary alcohol. Subsequent oxidation with Jones reagent selectively oxidizes the carbinol to the ketone without cleaving the sensitive alkyne moieties[1].
-
Grignard Reagent Preparation: In a flame-dried, argon-purged flask, react phenylacetylene with ethylmagnesium bromide (EtMgBr) in anhydrous tetrahydrofuran (THF) at 0 °C. Causality: EtMgBr acts as a strong base to deprotonate the terminal alkyne (pKa ~25), generating the highly nucleophilic phenylethynylmagnesium bromide[1].
-
Formylation & Coupling: Dropwise add ethyl formate (0.5 equivalents relative to the acetylide) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The ester undergoes a double nucleophilic acyl substitution/addition sequence to yield the intermediate dialkynyl alkoxide[1].
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over anhydrous MgSO₄, and concentrate in vacuo to isolate 1,5-diphenyl-1,4-pentadiyn-3-ol.
-
Oxidation: Dissolve the crude carbinol in acetone and cool to 0 °C. Slowly add Jones reagent (CrO₃ in aqueous H₂SO₄) until a persistent orange color remains. Causality: Jones reagent rapidly oxidizes secondary propargylic alcohols to ketones. The acidic, aqueous environment is tolerated because the internal alkynes are relatively stable to these conditions for the short duration of the oxidation[1].
-
Purification: Quench excess oxidant with isopropanol, filter through Celite, and purify via silica gel column chromatography (hexane/ethyl acetate) to afford pure 1,5-diphenyl-1,4-pentadiyn-3-one.
Self-Validation Checkpoint: Confirm product identity via IR spectroscopy. The successful conversion is marked by the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a strong conjugated carbonyl stretch (~1620-1640 cm⁻¹) alongside the internal alkyne stretch (~2200 cm⁻¹).
Reactivity and Mechanistic Pathways
Because of its lowered LUMO, 1,5-diphenyl-1,4-pentadiyn-3-one is a powerful Michael acceptor, participating in various cascade and cyclization reactions critical for drug scaffold development.
-
Nucleophilic Double Michael Additions: Reaction with sodium ethoxide (NaOEt) in ethanol leads to a double Michael addition. The ethoxide nucleophiles attack the β -carbons of both alkynes, followed by protonation, yielding (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one[1]. The strict (E,E) stereoselectivity is driven by thermodynamic equilibration to minimize steric clash between the bulky phenyl and ethoxy groups[1].
-
Chalcogen Heterocycle Synthesis: The diynone serves as a universal precursor for heavy chalcogen heterocycles. By reacting 1,5-diphenyl-1,4-pentadiyn-3-one with in situ generated sodium chalcogenides (Na₂S, Na₂Se, or Na₂Te), a double conjugate addition-cyclization cascade occurs[1]. For example, reaction with dilithium telluride or sodium telluride yields telluropyran-4-ones[3].
-
Phosphorus Chemistry: Advanced cascade reactions with phosphanylphosphonates yield highly substituted, conjugated ethenyl-bridged bisphospholes[4]. These compounds are of high interest as they feature a 2e⁻/2H⁺ redox platform with chemically reversible oxidations[4].
Reaction pathways of 1,5-diphenyl-1,4-pentadiyn-3-one via nucleophilic and cascade additions.
Applications in Polymer Chemistry: Advanced Photoinitiators
Beyond small-molecule synthesis, 1,5-diphenyl-1,4-pentadiyn-3-one has emerged as a highly efficient photoinitiator for free radical polymerization (FRP)[5].
-
Photochemical Dynamics: The extended cross-conjugation of the diynone allows for strong UV absorption extending up to 350 nm[5]. Differential scanning photocalorimetry experiments demonstrate that this compound exhibits surprisingly high activity for double-bond conversion in acrylate matrices (e.g., lauryl acrylate) even in the absence of a co-initiator[5].
-
Mechanism of Action: Upon UV irradiation, the diynone undergoes rapid intersystem crossing to a reactive triplet state. It can initiate polymerization directly via single-photon photopolymerization or abstract hydrogen from a donor monomer to generate initiating radicals[5]. Furthermore, its liquid-like solubility profile in viscous resin matrices provides a significant processing advantage over traditional solid photoinitiators like thioxanthones or benzoin ethers[5].
Conclusion
1,5-Diphenyl-1,4-pentadiyn-3-one is a versatile and highly reactive scaffold. Its rational design—leveraging cross-conjugated alkynes—enables complex heterocyclizations and robust photopolymerization initiation. By mastering its structural dynamics and synthetic protocols, researchers can unlock new pathways in both advanced materials science and heterocyclic drug development.
References
-
1,5-Diphenyl-1,4-pentadiyn-3-one - PubChem Source: nih.gov URL:[Link]
-
(E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one Source: mdpi.com (Molbank) URL:[Link]
-
Silyl Radical Chemistry and Conventional Photoinitiators: A Route for the Design of Efficient Systems Source: acs.org (Macromolecules) URL:[Link]
-
Tellurium in Organic Synthesis Source: epdf.pub URL:[Link]
